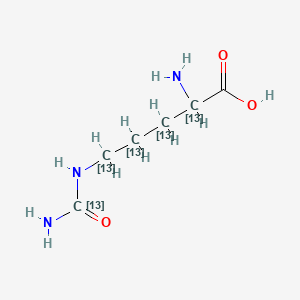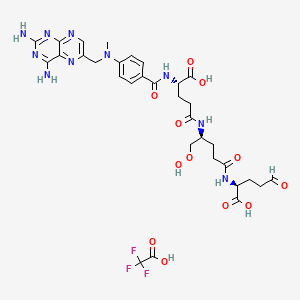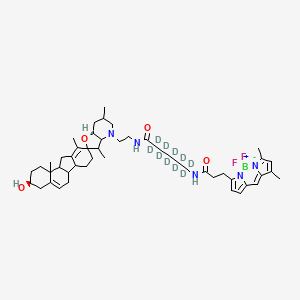
L-Citrulline-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Citrulline-13C5 is a stable isotope-labeled analogue of L-Citrulline, an amino acid that plays a crucial role in the urea cycle. The compound is labeled with carbon-13 isotopes, making it valuable for various scientific research applications, particularly in metabolic studies and tracer experiments. L-Citrulline itself is a non-essential amino acid, meaning it can be synthesized by the human body. It is found naturally in foods such as watermelon and is involved in the detoxification of ammonia and the production of nitric oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Citrulline-13C5 can be synthesized through several methods. One common approach involves the chemical synthesis from L-ornithine monohydrochloride. This process includes treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-Citrulline .
Another method involves the microbial fermentation of L-arginine using specific microorganisms such as Bacillus subtilis. This method is often preferred for industrial production due to its higher efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
L-Citrulline-13C5 undergoes various chemical reactions, including:
Oxidation: L-Citrulline can be oxidized to form L-arginine.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed.
Major Products
The major products formed from these reactions include L-arginine, various amino acid derivatives, and urea.
Scientific Research Applications
L-Citrulline-13C5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and the urea cycle.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Nutritional Research: Investigates the role of L-Citrulline in nutrition and its effects on muscle protein synthesis and exercise performance.
Medical Research: Explores its potential in treating conditions like hypertension, erectile dysfunction, and cardiovascular diseases.
Mechanism of Action
L-Citrulline-13C5 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide, a potent vasodilator that helps in regulating blood flow and blood pressure. This conversion also plays a role in the detoxification of ammonia through the urea cycle .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Homocitrulline: A structural analog of L-Citrulline with similar metabolic functions.
Uniqueness
L-Citrulline-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the detailed metabolic pathways is crucial.
Properties
Molecular Formula |
C6H13N3O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
2-amino-5-(aminocarbonylamino)(2,3,4,5-13C4)pentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1+1,2+1,3+1,4+1,6+1 |
InChI Key |
RHGKLRLOHDJJDR-ZFKNMOOESA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH](C(=O)O)N)[13CH2]N[13C](=O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)




![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)



![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
